2-Chloro-9-methoxy-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide
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Overview
Description
2-Chloro-9-methoxy-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide is a heterocyclic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the dibenzo-thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methoxy-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with 2-methoxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using sulfur and an oxidizing agent to yield the desired thiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-methoxy-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor modulator.
Medicine: Research suggests potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Chloro-9-methoxy-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into binding sites, potentially inhibiting or modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Methoxy-6-methyl-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide
- 9-Methyl-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide
- 2-Chloro-9-methoxy-7-nitro-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide
Uniqueness
2-Chloro-9-methoxy-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10ClNO3S |
---|---|
Molecular Weight |
295.74 g/mol |
IUPAC Name |
2-chloro-9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H10ClNO3S/c1-18-9-3-4-12-10(7-9)11-6-8(14)2-5-13(11)19(16,17)15-12/h2-7,15H,1H3 |
InChI Key |
YHJDFCMREXYLHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NS(=O)(=O)C3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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